Pyridine, 2,2'-(1,2-phenylene)bis-
Overview
Description
Pyridine, 2,2'-(1,2-phenylene)bis- is a chemical compound that belongs to the family of pyridine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Pyridine, 2,2'-(1,2-phenylene)bis- has a wide range of potential applications in scientific research. It has been studied extensively for its potential use as a catalyst in organic reactions. It has also been used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism Of Action
Pyridine, 2,2'-(1,2-phenylene)bis- acts as a Lewis acid catalyst in organic reactions. It can coordinate with electron-rich compounds, such as alcohols and amines, to activate them for reactions with other compounds. The mechanism of action of pyridine, 2,2'-(1,2-phenylene)bis- in organic reactions is still under investigation.
Biochemical And Physiological Effects
Pyridine, 2,2'-(1,2-phenylene)bis- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.
Advantages And Limitations For Lab Experiments
Pyridine, 2,2'-(1,2-phenylene)bis- has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available in high purity. It is also stable under a wide range of conditions, making it suitable for use in a variety of reactions. However, pyridine, 2,2'-(1,2-phenylene)bis- is highly reactive and can be difficult to handle in large quantities. It is also relatively expensive compared to other catalysts.
Future Directions
There are several potential future directions for research on pyridine, 2,2'-(1,2-phenylene)bis-. One area of interest is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the mechanism of action of pyridine, 2,2'-(1,2-phenylene)bis- in organic reactions could be further studied to improve its efficiency and selectivity.
properties
IUPAC Name |
2-(2-pyridin-2-ylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-8-14(16-10-4-6-12-18-16)13(7-1)15-9-3-5-11-17-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFGXIWFMNZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346883 | |
Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2,2'-(1,2-phenylene)bis- | |
CAS RN |
74764-52-6 | |
Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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